

Osimertinib: A new era of combination therapies in EGFR-mutated lung cancer

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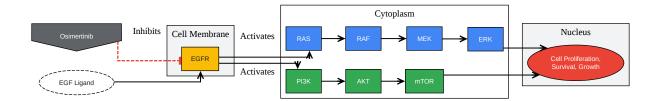


Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become the cornerstone of first-line treatment for patients with advanced non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1] Despite its initial efficacy, acquired resistance is inevitable, prompting extensive research into combination strategies to enhance and prolong its therapeutic benefits.[2] This guide provides a comparative overview of key combination therapies with osimertinib, supported by clinical trial data and detailed experimental protocols, for researchers, scientists, and drug development professionals.

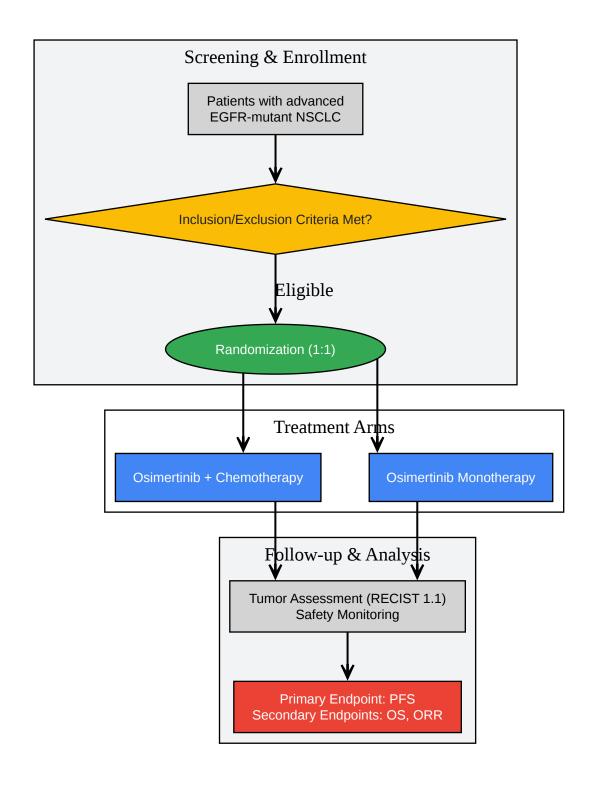
Overcoming resistance: the rationale for combination therapy

Resistance to osimertinib can arise from a variety of mechanisms, including on-target alterations such as the EGFR C797S mutation, and off-target mechanisms like the activation of bypass signaling pathways.[3] The most common bypass pathways involve MET amplification, HER2 amplification, and activation of the RAS-MAPK and PI3K-AKT signaling cascades.[4] Combination therapies aim to address these resistance mechanisms from the outset or upon disease progression.









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